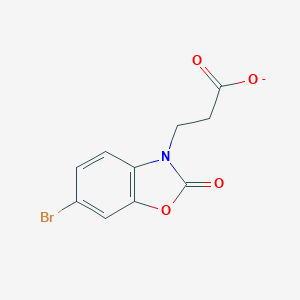

7-methoxy-6-propyl-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-methoxy-6-propyl-2H-chromen-2-one, commonly known as scopoletin, is a natural coumarin derivative that possesses various biological activities. It is found in several plants, including Artemisia capillaris, Erycibe obtusifolia, and Scoparia dulcis. Scopoletin has been widely studied for its potential therapeutic applications, including anti-inflammatory, antioxidant, antimicrobial, antitumor, and neuroprotective effects.

作用機序

The mechanism of action of scopoletin is complex and varies depending on the biological activity. Scopoletin exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. Scopoletin also inhibits the activity of COX-2, an enzyme that catalyzes the production of prostaglandins, which are involved in inflammation. Scopoletin's antioxidant activity is attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes, such as SOD and catalase. Scopoletin's antimicrobial activity is due to its ability to disrupt the cell membrane and inhibit the synthesis of nucleic acids and proteins. Scopoletin's antitumor activity is mediated by its ability to induce apoptosis and inhibit cell proliferation through various signaling pathways, including the p53 pathway and the mitogen-activated protein kinase (MAPK) pathway. Scopoletin's neuroprotective effects are attributed to its ability to reduce oxidative stress and inflammation in the brain.

Biochemical and physiological effects:

Scopoletin has various biochemical and physiological effects, including reducing inflammation, scavenging free radicals, inhibiting bacterial and fungal growth, inducing apoptosis, and inhibiting cell proliferation. Scopoletin also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, scopoletin has been reported to have analgesic, antispasmodic, and anticonvulsant effects.

実験室実験の利点と制限

Scopoletin has several advantages for lab experiments, including its availability from natural sources, relatively low toxicity, and diverse biological activities. Scopoletin can be easily extracted from various plants and purified using chromatographic techniques. However, scopoletin has some limitations for lab experiments, including its low solubility in water and some organic solvents, which may affect its bioavailability and efficacy. Moreover, the stability of scopoletin may be affected by pH, temperature, and light, which may hinder its use in some experiments.

将来の方向性

There are several future directions for the research on scopoletin. First, further studies are needed to elucidate the molecular mechanisms underlying scopoletin's diverse biological activities. Second, the development of novel synthesis methods and purification techniques may enhance the yield and purity of scopoletin. Third, the evaluation of scopoletin's efficacy and safety in animal models and clinical trials may provide insights into its potential therapeutic applications. Fourth, the investigation of scopoletin's interactions with other drugs and compounds may help to identify potential drug interactions and side effects. Fifth, the exploration of scopoletin's application in the food and cosmetic industries may provide new opportunities for its commercialization.

合成法

Scopoletin can be synthesized through various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis of scopoletin involves the condensation of salicylaldehyde and propylacetic acid under acidic conditions, followed by cyclization with acetic anhydride. The yield of this method is relatively low, and it requires several steps and reagents. Alternatively, scopoletin can be extracted from natural sources, such as plants, using solvent extraction and chromatographic purification methods. The extraction yield and purity of scopoletin depend on the plant species, extraction method, and purification technique.

科学的研究の応用

Scopoletin has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2). Scopoletin also possesses antioxidant properties by scavenging free radicals and enhancing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Moreover, scopoletin exhibits antimicrobial activity against various bacteria, fungi, and viruses, including Staphylococcus aureus, Candida albicans, and herpes simplex virus type 1 (HSV-1). Scopoletin also shows antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, scopoletin has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

特性

製品名 |

7-methoxy-6-propyl-2H-chromen-2-one |

|---|---|

分子式 |

C13H14O3 |

分子量 |

218.25 g/mol |

IUPAC名 |

7-methoxy-6-propylchromen-2-one |

InChI |

InChI=1S/C13H14O3/c1-3-4-9-7-10-5-6-13(14)16-12(10)8-11(9)15-2/h5-8H,3-4H2,1-2H3 |

InChIキー |

CXQXGTUMJYCTAL-UHFFFAOYSA-N |

SMILES |

CCCC1=C(C=C2C(=C1)C=CC(=O)O2)OC |

正規SMILES |

CCCC1=C(C=C2C(=C1)C=CC(=O)O2)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

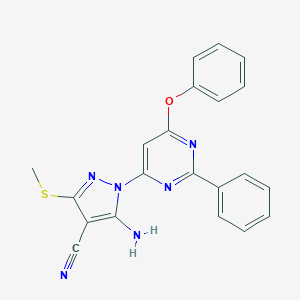

![5-amino-3-ethyl-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287755.png)

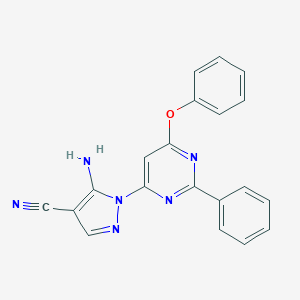

![5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B287758.png)

![1,4-Bis{4-[2-(benzyloxy)ethoxy]-4-methyl-2-pentynyl}piperazine](/img/structure/B287766.png)

![1,4-Bis{4-[2-(benzhydryloxy)ethoxy]-2-butynyl}piperazine](/img/structure/B287767.png)

![1-{4-[2-(Diphenylmethoxy)ethoxy]-4-methylhex-2-yn-1-yl}piperidine](/img/structure/B287769.png)

![4-{4-[2-(Benzyloxy)ethoxy]-4-methyl-2-hexynyl}morpholine](/img/structure/B287770.png)

![1,4-Bis[4-(diphenylmethoxy)but-2-yn-1-yl]piperazine](/img/structure/B287772.png)